molecular formula C13H8F3NO2 B1388612 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid CAS No. 1211578-17-4

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid

Cat. No. B1388612
M. Wt: 267.2 g/mol
InChI Key: SQVDVWKBKHYDGY-UHFFFAOYSA-N
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Description

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries . They have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory .


Synthesis Analysis

The synthesis of trifluoromethyl group containing pyrazole-3-carboxamide derivative has been carried out and the structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The compound was re-synthesized according to a specific reaction pathway . In another study, the reduction of 1-methyl-4-nitroso-5-phenyl-3-(trifluoromethyl)-pyrazole with zinc in acetic acid led to the formation of the target amine .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various spectroscopic methods and elemental analysis . DFT calculations employing B3LYP method with 6-311+G (d, p) basis set has been carried out to determine the theoretical characterization, spectroscopic and electronic properties of the compound . The vibrational frequencies of the molecule have been determined with potential energy distribution percentage .


Chemical Reactions Analysis

The chemical selectivity and reactivity of the drug molecule, which helps to improve the stability of the molecule, are analyzed via NBO calculations . In another study, (2E)-3-{ 5-[3-(Trifluoromethyl)phenyl]-2-furyl}propenoic acid was converted to the corresponding azide, which was cyclized on heating into 2-[3-(trifluoromethyl)phenyl)]-4,5-dihydrofuro[3,2-c]pyridin-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using DFT calculations . The data shows that the title molecule possesses strong stabilization energy from lone pair orbital and it is more stable than all other functional groups of the ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl) phenyl)carbamoyl)-1H-pyrazole-4-carboxylate molecule .

Safety And Hazards

The safety data sheet for 5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE indicates that it is for R&D use only and not for medicinal, household or other use .

Future Directions

The future directions for the research on this compound could include further exploration of its pharmacological activities, investigation of its potential applications in various industries, and development of more efficient synthesis methods. The compound could also be studied for its antibacterial and antifungal activity against various pathogens .

properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-9(7-17-11(10)12(18)19)8-4-2-1-3-5-8/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVDVWKBKHYDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211094
Record name 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid

CAS RN

1211578-17-4
Record name 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211578-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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